3-(Isoxazol-5-yl)pyrrolidine
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Overview
Description
3-(Isoxazol-5-yl)pyrrolidine is a heterocyclic compound that features both an isoxazole and a pyrrolidine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrrolidines are five-membered rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 3-(Isoxazol-5-yl)pyrrolidine may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). due to the high costs and environmental concerns associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being explored .
Chemical Reactions Analysis
Types of Reactions: 3-(Isoxazol-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-(Isoxazol-5-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(Isoxazol-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, isoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease . The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: A compound with similar structural features and potential biological activities.
Uniqueness: 3-(Isoxazol-5-yl)pyrrolidine is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1225218-93-8 |
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Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
InChI Key |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC=NO2 |
Canonical SMILES |
C1CNCC1C2=CC=NO2.Cl |
Origin of Product |
United States |
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